7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-ethyl-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-3-20-10-11(17(2)14(23)16-12(10)22)15-13(20)19-6-4-18(5-7-19)8-9-21/h21H,3-9H2,1-2H3,(H,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUWCGCDNMOHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), ethanol, or water.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
“7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical pharmacophore influencing receptor affinity, solubility, and metabolic stability. Below is a comparative analysis of analogs with distinct piperazine substitutions:
Impact of Substituents on Physicochemical Properties
- Polar Groups (e.g., 2-Hydroxyethyl) : The target compound’s hydroxyethyl group increases hydrophilicity, likely improving aqueous solubility and reducing blood-brain barrier penetration compared to lipophilic analogs like the 4-fluorobenzyl derivative .
- Aromatic Substituents (e.g., 2,3-Dichlorophenyl) : Compounds with aryl groups exhibit higher affinity for serotonin (5-HT6) and dopamine (D2) receptors due to enhanced π-π interactions with hydrophobic binding pockets .
- Bulkier Groups (e.g., Cyclopropanecarbonyl) : NCT-501’s cyclopropane moiety improves metabolic stability and target selectivity for aldehyde dehydrogenase (ALDH) isoforms, demonstrating substituent-driven enzyme inhibition .
Biological Activity
7-ethyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This compound is part of a class of xanthine derivatives known for their diverse pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C17H24N4O3
- Molar Mass : 348.40 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Studies have demonstrated that derivatives of xanthine, including the compound , exhibit significant antimicrobial properties. Research indicated that various synthesized derivatives showed activity against standard microbial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The antimicrobial efficacy was assessed using the two-fold serial dilution method, revealing varying degrees of effectiveness based on concentration.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
| This compound | C. albicans | 75 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Xanthine derivatives are known to scavenge free radicals effectively. The compound demonstrated a notable ability to inhibit lipid peroxidation and reduce oxidative stress markers in vitro.
Antitumor Activity
Emerging research suggests that the compound may possess antitumor properties. In vitro studies using various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of cell cycle regulators and pro-apoptotic pathways.
Study on Antimicrobial Efficacy
A study conducted by researchers at ZSMU explored the synthesis and biological evaluation of several xanthine derivatives, including the target compound. The study reported promising results in terms of antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .
Study on Antioxidant Properties
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radicals compared to control groups, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
